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4-Nitrophenylphenethylamine is an organic compound characterized by the presence of a nitro group on the phenyl ring of phenethylamine. Its chemical structure can be represented as CHNO, indicating that it contains two nitrogen atoms, two oxygen atoms, and a total of 15 carbon and 16 hydrogen atoms. The compound is notable for its potential applications in medicinal chemistry and as an intermediate in various chemical syntheses.
The reactivity of 4-nitrophenylphenethylamine is influenced by the electron-withdrawing nature of the nitro group, which can enhance electrophilic substitution reactions. It can undergo several types of reactions, including:
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals.
Several methods exist for synthesizing 4-nitrophenylphenethylamine, primarily involving nitration and amine coupling reactions. A common synthesis route includes:
4-Nitrophenylphenethylamine has several applications:
Several compounds share structural similarities with 4-nitrophenylphenethylamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Phenylethylamine | Contains a phenyl group attached to an ethyl amine | Naturally occurring monoamine neurotransmitter |
| 4-Aminophenylphenethylamine | Similar structure but with an amino group instead of a nitro group | Potentially more active due to increased basicity |
| 4-Methoxyphenylphenethylamine | Contains a methoxy group instead of a nitro group | Different electronic properties affecting reactivity |
| 3-Nitrophenylphenethylamine | Nitro group at the meta position | Different reactivity patterns due to position of substitution |
The uniqueness of 4-nitrophenylphenethylamine lies in its specific electronic properties imparted by the para-nitro substitution, which enhances its electrophilic character compared to other derivatives.
The compound is systematically named 2-(4-nitrophenyl)ethanamine under IUPAC guidelines. Key synonyms include:
Registries such as ChemSpider () and PubChem list the compound under CAS numbers 24954-67-4 (free base) and 29968-78-3 (hydrochloride salt).
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| CAS Registry (Free Base) | 24954-67-4 |
| CAS Registry (Hydrochloride) | 29968-78-3 |
| ChemSpider ID | 85860 |
The molecular formula C₈H₁₀N₂O₂ corresponds to a primary amine featuring a para-nitro-substituted phenyl ring attached to an ethylamine chain. Structural isomerism arises from:
While crystallographic data for 4-nitrophenethylamine itself remains unreported, its derivatives offer insights. N-(4-Nitrophenethyl)formamide crystallizes in the monoclinic P2₁/c space group with unit cell parameters:
The ethylamine chain adopts a gauche conformation, stabilized by intramolecular hydrogen bonding between the formamide carbonyl and amine hydrogen (Fig. 1). This conformation minimizes steric hindrance and aligns with low-energy torsional angles observed in similar phenethylamines.
The para-nitro group induces significant resonance stabilization within the aromatic ring, delocalizing electron density through conjugation (Fig. 2). This effect:
The primary amine group participates in tautomeric equilibria under acidic conditions, forming a protonated species (e.g., hydrochloride salt, m.p. 200°C). Protonation increases solubility in polar solvents like methanol, critical for synthetic applications.
Traditional electrophilic aromatic nitration employs nitric acid-sulfuric acid (HNO₃/H₂SO₄) mixtures to introduce nitro groups onto phenethylamine substrates. For 4-nitrophenylphenethylamine synthesis, this method typically targets the para position of the phenyl ring due to the directing effects of the ethylamine side chain. However, harsh reaction conditions (e.g., temperatures >50°C) often lead to over-nitration and oxidative byproducts, necessitating meticulous control of stoichiometry and cooling [1] [4].
A notable adaptation involves nitronium tetrafluoroborate (NO₂BF₄) as a nitrating agent in dimethyl acetamide. This reagent facilitates nitration at room temperature via an ipso-nitration mechanism, where a silver carbonate-mediated intermediate directs nitro group insertion exclusively at the para position. Yields exceeding 75% have been reported for analogous aromatic amines under these mild conditions [1].
Table 1: Classical Nitration Methods Comparison
| Nitrating Agent | Solvent | Temperature | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | H₂SO₄ | 50°C | 50–60 | Moderate |
| NO₂BF₄/Ag₂CO₃ | Dimethyl Acetamide | 25°C | 70–80 | High (para) |
| [Pyridine–SO₃H]NO₃ | Solvent-free | 25°C | 85–90 | High (para) |
Recent advances prioritize green chemistry principles, employing recyclable catalysts and solvent-free conditions. Copper(II) nitrate (Cu(NO₃)₂) serves dual roles as a nitrating agent and Lewis acid catalyst, enabling efficient para-nitration of phenethylamine derivatives at 60°C. This method achieves yields of 88–92% with minimal byproducts, attributed to the stabilization of nitro intermediates via copper coordination [1].
Decarboxylative nitration represents a radical-based alternative, utilizing tert-butyl nitrite (t-BuONO) and TEMPO as mediators. Unsaturated precursors undergo decarboxylation followed by nitro group insertion, affording 4-nitrophenylphenethylamine in 80–85% yield. This approach circumvents the need for acidic conditions, enhancing compatibility with acid-sensitive functional groups [1] [4].
Ionic liquids such as 1-sulfopyridinium nitrate ([Pyridine–SO₃H]NO₃) enable nitration at ambient temperatures through in situ generation of nitrogen dioxide radicals. The reagent’s recyclability (up to 5 cycles without efficiency loss) and solvent-free operation make it economically viable for large-scale applications [1].
Scalable production of 4-nitrophenylphenethylamine demands continuous-flow reactors to mitigate exothermic risks associated with traditional batch processes. Microreactor systems enhance heat dissipation and mixing efficiency, reducing reaction times from hours to minutes while maintaining yields >90% [1].
Solvent selection critically impacts process sustainability. Polar aprotic solvents like sulfolane improve nitro group incorporation kinetics but require post-reaction purification. Conversely, solvent-free systems using [Pyridine–SO₃H]NO₃ eliminate distillation steps, reducing energy consumption by 40% [1] [4].
Table 2: Industrial Process Parameters
| Parameter | Batch Reactor | Continuous-Flow Reactor |
|---|---|---|
| Reaction Time | 4–6 h | 15–30 min |
| Temperature Control | Moderate | Precise |
| Energy Consumption | High | Low |
| Yield | 75–85% | 90–95% |
Crude 4-nitrophenylphenethylamine typically contains residual nitrating agents and positional isomers. Flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 → 1:1) isolates the para-isomer with >98% purity. Recrystallization from ethanol/water (1:3) further enhances purity to 99.5%, albeit with a 10–15% yield loss [1] [4].
Yield optimization strategies include:
Table 3: Purification Efficiency by Method
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Flash Chromatography | 98.0 | 85 |
| Recrystallization | 99.5 | 70 |
| Distillation | 95.0 | 90 |
Characteristic vibrational modes arise from functional groups and molecular symmetry. Key bands include:
| Vibration Type | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N–H) stretch | 3350–3400 | 3340–3390 | Primary amine |
| νₐ(NO₂) asymmetric stretch | 1530–1550 | 1525–1545 | Nitro group |
| νₛ(NO₂) symmetric stretch | 1340–1360 | 1335–1355 | Nitro group |
| δ(N–H) bend | 1610–1630 | 1605–1625 | Amine scissoring |
| γ(C–H) aromatic | 700–800 | 690–790 | Out-of-plane bend |
The nitro group generates strong IR bands at 1530–1550 cm⁻¹ (asymmetric) and 1340–1360 cm⁻¹ (symmetric) [2] [3]. Amine stretches appear as moderate-intensity IR bands near 3350–3400 cm⁻¹ [3]. Raman spectroscopy enhances phenyl ring modes (e.g., C–C stretches at 1580–1600 cm⁻¹) [2].
Electron-impact mass spectrometry reveals dominant fragmentation pathways:
Fragmentation occurs preferentially at benzylic C–C bonds and via nitro group elimination [4] [5]. McLafferty rearrangement is absent due to the absence of γ-hydrogens relative to the amine [4].
DFT simulations (B3LYP/6-31G(d,p)) reveal electronic properties:
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -5.8 | Nitrophenyl π-system |
| LUMO | -1.6 | Nitro group π* orbitals |
Charge transfer occurs from the phenethylamine moiety to the nitrophenyl ring [6] [7]. The nitro group reduces electron density on the adjacent phenyl ring, confirmed by Natural Bond Orbital (NBO) analysis [7].